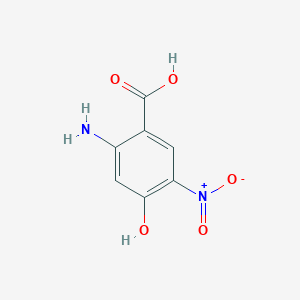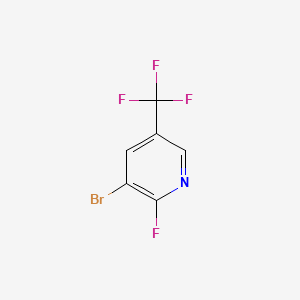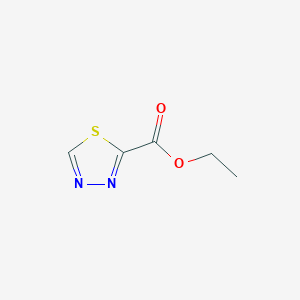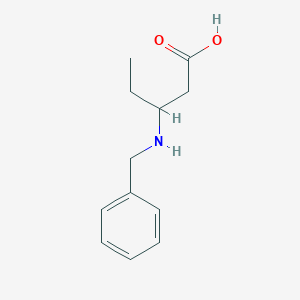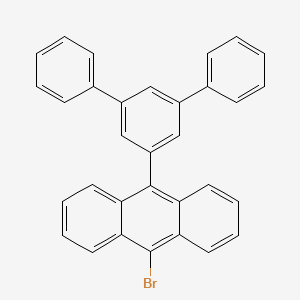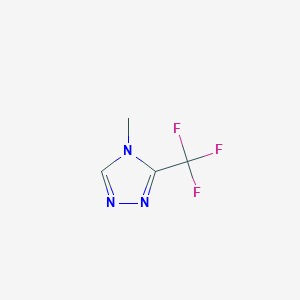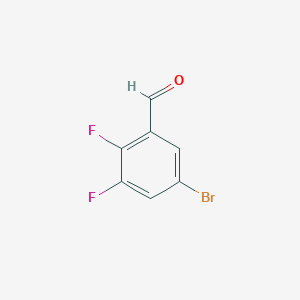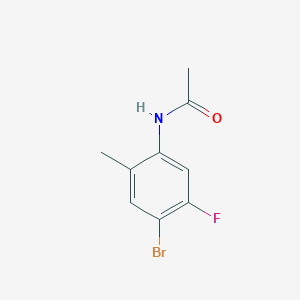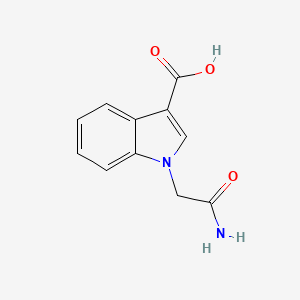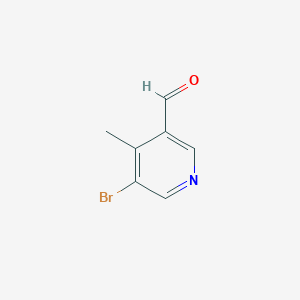
5-Bromo-4-methylnicotinaldehyde
Vue d'ensemble
Description
The compound 5-Bromo-4-methylnicotinaldehyde is a brominated aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their reactivity in organic synthesis. For instance, the synthesis of Schiff bases through condensation reactions involving brominated aldehydes is a recurring theme .
Synthesis Analysis
The synthesis of brominated aldehydes and their derivatives typically involves condensation reactions or halogenation steps. For example, the synthesis of a Schiff base compound using 5-bromo-2-hydroxybenzaldehyde was achieved through a solvent-free mechanochemical green grinding method, which is an environmentally friendly approach . Similarly, the preparation of bromodifluoroacetaldehyde involved bromination and subsequent reduction steps . These methods suggest that 5-Bromo-4-methylnicotinaldehyde could potentially be synthesized through analogous halogenation and condensation reactions.
Molecular Structure Analysis
The molecular structure of brominated compounds is often elucidated using spectroscopic methods and confirmed by X-ray diffraction. For instance, the crystal structure of a brominated indole derivative was determined using X-ray single crystal diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis . These techniques could be applied to determine the molecular structure of 5-Bromo-4-methylnicotinaldehyde and to understand its intermolecular interactions.
Chemical Reactions Analysis
Brominated aldehydes participate in various chemical reactions, including the formation of Schiff bases and reactions with indium metal to afford vinyl dioxolanes . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or electrophile in chemical reactions. The synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole from a brominated indole aldehyde under reflux conditions is an example of such reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aldehydes are characterized by their spectroscopic data, thermal stability, and molecular orbital analysis. For example, the thermal stability of a brominated organic compound was reported to be good up to 215°C . Computational methods such as DFT and TD-DFT are used to predict and analyze the electronic spectra, molecular orbitals, and electrostatic potential maps, which provide insights into the electrophilic and nucleophilic regions of the molecules . These analyses are crucial for understanding the reactivity and stability of compounds like 5-Bromo-4-methylnicotinaldehyde.
Applications De Recherche Scientifique
- Specific Scientific Field : Radiation Therapy Research .
- Summary of the Application : 5-Bromo-4-thiouracil, a derivative of uracil, has been studied for its potential as a radiosensitizer in cancer treatment. Radiosensitizers are substances that make tumor cells more susceptible to damage by radiation. The research focused on the electron-induced decomposition of 5-Bromo-4-thiouracil and its deoxyribose conjugate, 5-Bromo-4-thio-2′-deoxyuridine .
- Methods of Application or Experimental Procedures : The study involved the use of quadrupole mass spectrometry to detect the anionic products of dissociative electron attachment (DEA). The experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKUWJPBSLTFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623676 | |
| Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylnicotinaldehyde | |
CAS RN |
351457-86-8 | |
| Record name | 5-Bromo-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




